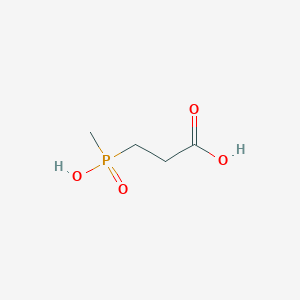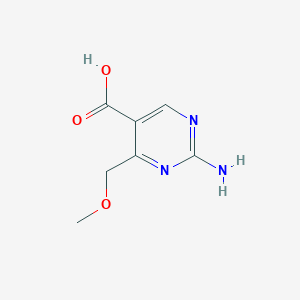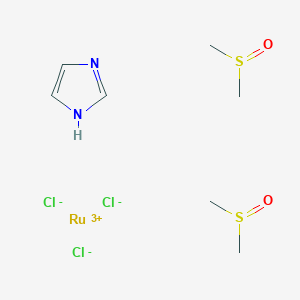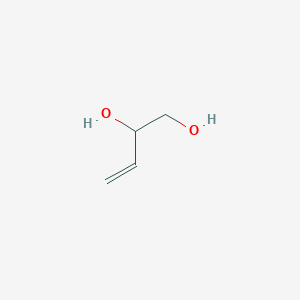
3-丁烯-1,2-二醇
概述
描述
It is a metabolite of 1,3-butadiene and serves as a precursor for synthesizing various chiral building blocks . This compound is characterized by the presence of both hydroxyl and alkene functional groups, making it a versatile intermediate in organic synthesis.
科学研究应用
3-Butene-1,2-diol has several applications in scientific research:
作用机制
Target of Action
3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD) . The primary targets of BDD are certain enzymes that play a role in inflammation and cancer development.
Mode of Action
Studies suggest that bdd may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition could lead to a reduction in inflammation and cancer cell growth.
Biochemical Pathways
BDD interacts with oxygen to form polyperoxide, whose thermal decomposition or hydrogenation leads to the formation of 2-butene-1,4-diol, 3-butene-1,2-diol, or butanediols together with furan and acrolein . BDD can also undergo oxidation to form hydroxymethylvinyl ketone (HMVK) .
Pharmacokinetics
BDD is rapidly metabolized in mice at doses ranging from 10 to 250 mg/kg . The kinetics of BDD metabolism are dose-dependent, with clearance varying five-fold in this dose range . The plasma half-life of BDD is four times longer in rats than in mice .
Result of Action
The metabolism of BDD results in the formation of reactive intermediates that could play a role in the toxicity of 1,3-butadiene . These intermediates may cause depletion of hepatic and renal nonprotein thiols , potentially leading to hepatotoxicity .
Action Environment
The action of BDD can be influenced by environmental factors such as temperature and pressure . For instance, short reaction times (1–15 min) at high temperature (225–275 °C) and moderate pressure have been reported in the production of 3-butene-1,2-diol .
生化分析
Biochemical Properties
3-Butene-1,2-diol is involved in the deoxydehydration (DODH) of biobased erythritol . This process relies on specific assets of multistep continuous flow processing . Detailed mechanistic and computational studies on erythritol show that either 3-butene-1,2-diol or butadiene are obtained in high selectivity and yield on demand, as a function of the DODH reagent/substrate ratio and of the process parameters .
Cellular Effects
In a study conducted on male Sprague-Dawley rats and B6C3F1 mice, 3-Butene-1,2-diol was found to cause significant alterations in liver integrity . The rats experienced hypoglycemia and had lesions in the liver 4 hours after treatment with 3-Butene-1,2-diol .
Molecular Mechanism
The molecular mechanism of 3-Butene-1,2-diol involves its interaction with glutathione (GSH) and glutathione disulfide (GSSG) in the liver . The depletion of hepatic GSH and GSSG preceded the 3-Butene-1,2-diol-induced hypoglycemia and hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Butene-1,2-diol shows different effects over time. For instance, rats administered with 200 mg/kg 3-Butene-1,2-diol had depleted hepatic GSH and GSSG levels at 1 hour but not at 4 or 24 hours after treatment .
Dosage Effects in Animal Models
The effects of 3-Butene-1,2-diol vary with different dosages in animal models. In rats given 250 mg/kg 3-Butene-1,2-diol, 2 out of 4 died within 24 hours . Rats administered 200 mg/kg 3-Butene-1,2-diol had liver lesions but no death or hypoglycemia was observed four or 24 hours after treatment .
Metabolic Pathways
3-Butene-1,2-diol is involved in the metabolic pathway of 1,3-butadiene . It is metabolized in mouse, rat, and human microsomes to butadiene monoxide (BMO) .
准备方法
Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the deoxydehydration of erythritol. This process involves a continuous flow procedure that relies on specific assets of multistep continuous flow processing. The reaction typically occurs at high temperatures (225–275°C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes .
Industrial Production Methods: In an industrial setting, 3-Butene-1,2-diol is produced using a biobased continuous flow strategy. This method involves the deoxydehydration of erythritol, followed by further conversion into its corresponding carbonate, 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block .
化学反应分析
Types of Reactions: 3-Butene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: 3-Butene-1,2-diol can be oxidized to form hydroxymethylvinyl ketone using common oxidizing agents.
Reduction: The compound can be reduced to form butanediols under specific conditions.
Substitution: It can undergo substitution reactions to form various derivatives, depending on the reagents and conditions used.
Major Products:
Oxidation Products: Hydroxymethylvinyl ketone.
Reduction Products: Butanediols.
Substitution Products: Various chiral building blocks.
相似化合物的比较
- 1,2-Dihydroxy-3-butene
- 3-Buten-2-ol
- cis-2-Butene-1,4-diol
- 2-Methyl-3-buten-2-ol
Comparison: 3-Butene-1,2-diol is unique due to its dual functionality, possessing both hydroxyl and alkene groups. This makes it more versatile in chemical reactions compared to similar compounds like 3-Buten-2-ol, which lacks the second hydroxyl group, or cis-2-Butene-1,4-diol, which has a different structural arrangement .
属性
IUPAC Name |
but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.24 [mmHg] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-06-3, 86161-40-2 | |
| Record name | 3-Butene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-ene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Butene-1,2-diol is primarily metabolized in the liver through various pathways. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites like hydroxymethylvinyl ketone (HMVK) [, , , ] and 3,4-epoxy-1,2-butanediol (EB-diol) [, , ]. Additionally, alcohol dehydrogenase can oxidize 3-Butene-1,2-diol to 1-hydroxy-2-butanone (HBO) []. Conjugation with glutathione, leading to mercapturic acid metabolites, is another significant detoxification pathway [, ].
ANone: The reactive metabolites of 3-Butene-1,2-diol, particularly HMVK and EB-diol, are considered potentially toxic. These metabolites can form adducts with DNA and proteins, potentially leading to mutations and cellular damage [, , , , , ]. Studies have shown that 3-Butene-1,2-diol administration can lead to hepatic and renal glutathione depletion, indicating oxidative stress [, ]. Additionally, 3-Butene-1,2-diol exposure has been linked to hypoglycemia and hepatotoxicity in rats, although the exact mechanisms are not fully understood [, ].
ANone: Yes, significant species differences have been observed. Mice appear to be more efficient than rats at metabolizing 1,3-butadiene, the parent compound of 3-Butene-1,2-diol, to the highly reactive 1,2;3,4-diepoxybutane []. This difference in metabolic activation may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. Additionally, rats exhibit higher urinary excretion of unconjugated 3-Butene-1,2-diol compared to mice, suggesting differences in their detoxification mechanisms [].
ANone: The molecular formula of 3-Butene-1,2-diol is C4H8O2, and its molecular weight is 88.11 g/mol.
ANone: While the provided research papers don't go into extensive detail about spectroscopic characterization, they do reference the use of various analytical techniques for identification and quantification. These include Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. These techniques are commonly used to confirm the identity and purity of 3-Butene-1,2-diol, analyze its fragmentation patterns, and elucidate its structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)


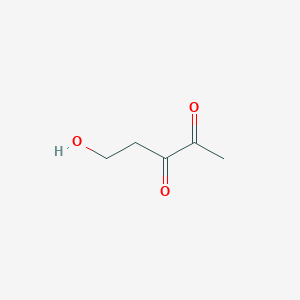
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B138119.png)
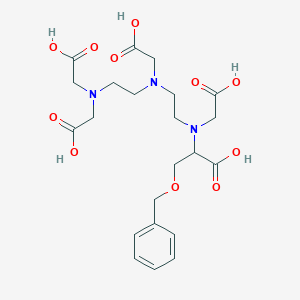
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
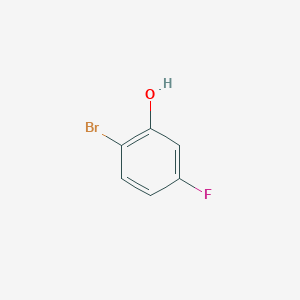
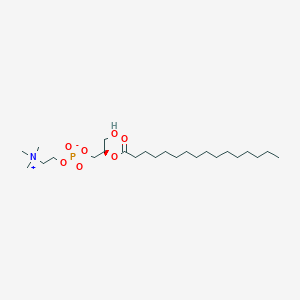
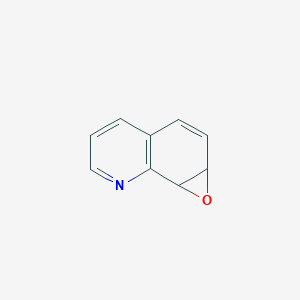
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
